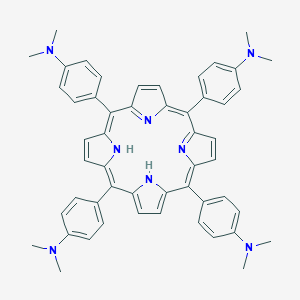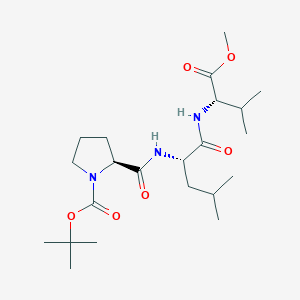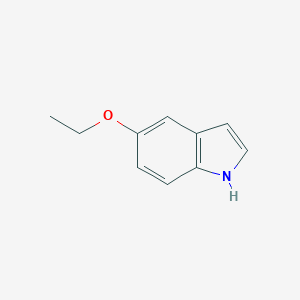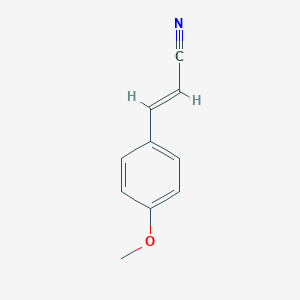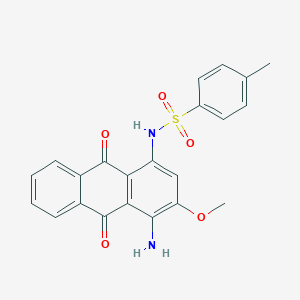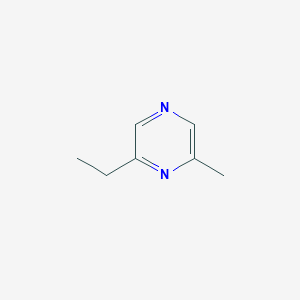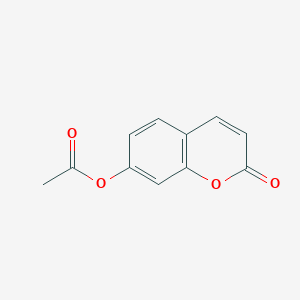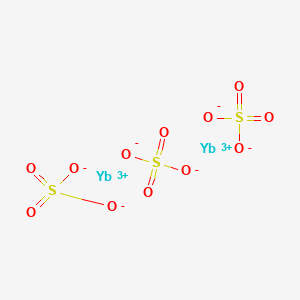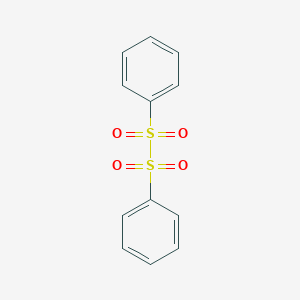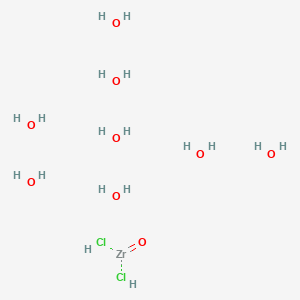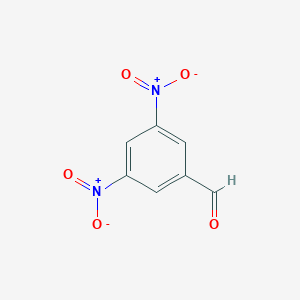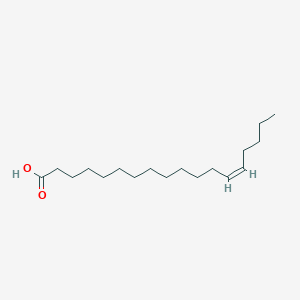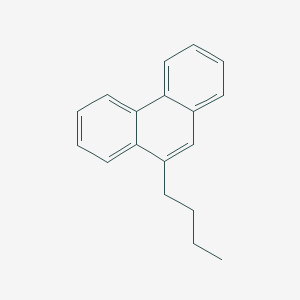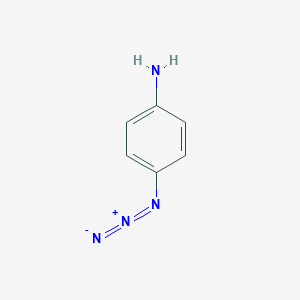
4-偶氮苯胺
描述
4-Azidoaniline, also known as 4-Aminophenyl azide hydrochloride, is a compound with the linear formula N3C6H4NH2 · HCl . It has a molecular weight of 170.60 . It is used in the synthesis and preparation of [α -32 P]GTP-azidoanilide (GTP-AA) . It is also a guanine nucleotide-binding protein (G protein) antagonist that has been used to study the role of G proteins in signal transduction .
Synthesis Analysis
4-Azidoaniline hydrochloride is used in the preparation of photo-reactive polymers . It has been used in the synthesis of photo-reactive polysaccharides . The photoreactive PEG was synthesized by co-polymerization of methacrylate-PEG and acryloyl 4-azidobenzene .Molecular Structure Analysis
The molecular structure of 4-Azidoaniline is represented by the SMILES string Cl.Nc1ccc (cc1)N= [N+]= [N-] . The InChI key is SDYAJRBHPPWHSF-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Azidoaniline hydrochloride is suitable for use in the preparation of photo-reactive polymers . It may be used in the preparation of 1- (4-aminophenyl)-1 H - [1,2,3]-triazol-4-ylcarbonyl-Phe-Gly-Phe-Gly-OH .Physical And Chemical Properties Analysis
4-Azidoaniline has a melting point of 165 °C (dec.) (lit.) . It is soluble in methanol . The molecular weight of 4-Azidoaniline is 170.60 .科学研究应用
蛋白质和肽修饰用于光亲和标记:4-偶氮苯胺在生物化学中用于修饰蛋白质和肽很有价值。由于其高氮烯反应性和可以进行氚或碘标记,它被用于光亲和标记。这种标记技术有利于研究配体-受体相互作用和肽的生物活性 (Escher, Robert, & Guillemette, 1979)。
导电表面上的电聚合:4-偶氮苯胺在电化学领域用于功能化导电表面。它与“点击”化学和电化学的结合使得ferrocene基固定在玻碳表面上,这在电子设备的开发中有应用 (Coates et al., 2012)。
组织增强:在医学领域,4-偶氮苯胺衍生物用于制备光反应性偶氮苯基透明质酸水凝胶以进行组织增强。这些水凝胶可生物降解、生物相容且可注射,适用于软组织增强 (Woo et al., 2014)。
碳纳米管的表面处理:4-偶氮苯胺盐酸盐用于处理单壁碳纳米管(SWCNTs)膜的表面。这种处理改善了SWCNTs的电性能,使其更适用于电子设备 (Liao & Wang, 2016)。
分子识别中的构象分析:研究4-偶氮脯氨酸衍生物对肽和蛋白质构象的影响。这项研究在理解蛋白质结构和功能以及设计合成受体用于肽方面有应用 (Sonntag, 2005)。
前列腺特异性抗原检测:4-偶氮苯胺用于开发蛋白质检测的电化学方法,例如前列腺特异性抗原。这对医学诊断有重要意义 (Strzemińska et al., 2016)。
安全和危害
4-Azidoaniline is classified as a flammable solid (Category 1), H228 . It is also classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
未来方向
There is a trend to find new ways of using photocatalysis in order to synthesize valuable products or to control or track live processes with special fluorescence-based molecular probes . A novel hybrid electrochromic material, dyad of poly 4-azidoaniline (PANI-N3) and manganese phthalocyanine bearing terminal alkynyl moieties (TA-MnPc), was prepared as an electrochromic anode (ITO/PANI-N3-TA-MnPc) .
属性
IUPAC Name |
4-azidoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-3-6(4-2-5)9-10-8/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMVDPYHLFEAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164033 | |
| Record name | 4-Azidoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidoaniline | |
CAS RN |
14860-64-1 | |
| Record name | 4-Azidoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14860-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azidoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azidoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

